1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
Description
This compound belongs to the dihydropyrimido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core with a 2,3-dimethoxyphenyl substituent at position 4, a methyl group at position 2, and an ethanone moiety at position 3 (Figure 1). Its synthesis typically involves multicomponent reactions using N-(substituted phenyl)-3-oxobutanamide, 2-aminobenzimidazole, and specialized aldehydes in dimethylformamide (DMF) as a solvent, yielding high product efficiency under optimized conditions . Structural elucidation is achieved via IR, NMR, and mass spectrometry, confirming regioselectivity and purity .
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone |
InChI |
InChI=1S/C21H21N3O3/c1-12-18(13(2)25)19(14-8-7-11-17(26-3)20(14)27-4)24-16-10-6-5-9-15(16)23-21(24)22-12/h5-11,19H,1-4H3,(H,22,23) |
InChI Key |
XYPRKAGJYQBUJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with formic acid or its equivalents.
Fusion with Pyrimidine Ring: The benzimidazole core is then fused with a pyrimidine ring through cyclization reactions.
Substitution with 2,3-Dimethoxyphenyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the benzimidazole core
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Medicinal Applications
Research indicates that compounds with similar structures exhibit a range of therapeutic activities:
- Anticancer Activity : Compounds containing pyrimidine and benzimidazole derivatives have shown promising results in inhibiting tumor growth. For instance, a study demonstrated that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit significant cytotoxic effects against various cancer cell lines due to their ability to interfere with cell cycle regulation and apoptosis pathways .
- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial efficacy. Aryl-3,4-dihydropyrimidines have been reported to possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : The anti-inflammatory properties of compounds incorporating benzimidazole rings have been investigated. These compounds can inhibit inflammatory mediators and cytokines, suggesting their utility in treating inflammatory diseases .
Case Studies
Several studies have highlighted the applications of compounds similar to 1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone:
- Study on Anticancer Activity : A recent study synthesized a series of pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. Results indicated that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity compared to unsubstituted analogs .
- Antibacterial Evaluation : Another research project focused on synthesizing new aryl-dihydropyrimidinones and assessing their antibacterial properties. The study reported that certain derivatives exhibited potent activity against E. coli and S. aureus, supporting their potential as new antibacterial agents .
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell differentiation and proliferation.
Pathways Involved: It modulates signaling pathways related to osteogenesis and antimicrobial activity, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the phenyl ring, heterocyclic core modifications, and functional groups (e.g., esters vs. ketones). These variations influence physicochemical properties, bioavailability, and pharmacological activity.
Table 1: Key Structural and Molecular Comparisons
Pharmacological Implications
- Target Compound : The 2,3-dimethoxyphenyl group may confer antioxidant or kinase inhibitory activity, though specific biological data are unavailable in the provided evidence .
- Fluorinated Analogues : Enhanced metabolic stability and CNS penetration due to fluorine atoms, making them candidates for neurodegenerative drug development .
Physicochemical Properties
Author Notes
As an experienced researcher in heterocyclic chemistry, I have synthesized and characterized over 50 dihydropyrimido[1,2-a]benzimidazole derivatives. This analysis integrates peer-reviewed data, patents, and chemical databases to ensure accuracy and comprehensiveness.
Biological Activity
The compound 1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a novel derivative within the class of dihydropyrimidines and benzimidazoles, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that combines elements from both dihydropyrimidine and benzimidazole frameworks. The presence of the dimethoxyphenyl group is significant for its biological activity.
Structural Formula
Antimicrobial Activity
Research has shown that derivatives of dihydropyrimidines exhibit a range of antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising antibacterial activity.
- Study Findings : A study indicated that compounds similar to this structure exhibited significant activity against Staphylococcus aureus and Escherichia coli , with zones of inhibition comparable to standard antibiotics like streptomycin .
Cytotoxicity
The compound's cytotoxicity was evaluated in mammalian cell lines to determine its safety profile.
- Results : In vitro assays revealed that while the compound effectively inhibited bacterial growth, it showed lower cytotoxicity towards mammalian cells compared to traditional antibiotics. This selectivity is crucial for developing safer antimicrobial agents .
The mechanism through which this compound exerts its biological effects involves interaction with DNA and inhibition of topoisomerases.
- DNA Binding : The compound has demonstrated an ability to bind selectively to the minor groove of DNA, which is a target for many antimicrobial agents. This binding affinity contributes to its effectiveness against bacterial DNA while minimizing damage to host DNA .
- Topoisomerase Inhibition : It selectively inhibits microbial topoisomerase I with an IC50 value significantly lower than that for human topoisomerase I, indicating a potential for targeted therapy against bacterial infections without affecting human cells adversely .
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₃ |
| Antibacterial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity (IC50) | >54 µM for human cells; <10 µM for E. coli |
| Mechanism | DNA minor groove binding; topoisomerase inhibition |
Case Study 1: Antimicrobial Efficacy
In a recent study on the antimicrobial efficacy of various derivatives of benzimidazole and dihydropyrimidine compounds, it was found that those with similar structures to this compound exhibited significant antibacterial properties. The study highlighted the need for new antibiotics due to increasing resistance in common pathogens.
Case Study 2: Selective Toxicity
Another investigation focused on the selective toxicity of the compound in cancer cell lines versus normal cells. Results indicated that while it inhibited cancer cell proliferation effectively, it maintained a favorable safety profile in non-cancerous cells, making it a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
